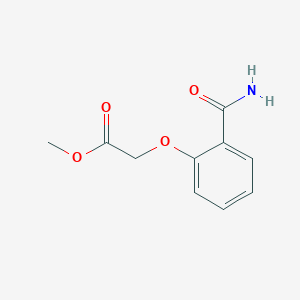

Methyl 2-(2-carbamoylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2-carbamoylphenoxy)acetate is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-carbamoylphenoxy)acetate typically involves the reaction of 2-carbamoylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the compound’s purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(2-carbamoylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various esters and amides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 2-(2-carbamoylphenoxy)acetate is characterized by its functional groups, which include an ester and a carbamoyl group. Its molecular formula is C₁₂H₁₃N₃O₄, and it exhibits properties that make it suitable for various applications in synthesis and biological interactions.

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. The compound has shown promise in inhibiting specific cancer cell lines by targeting key metabolic pathways. For example, it has been evaluated for its effects on cancer cells overexpressing certain proteins associated with poor prognosis, such as CARM1 (Coactivator-Associated Arginine Methyltransferase 1). In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in MCF7 breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Researchers are investigating its use as a scaffold for designing new drugs targeting various diseases, including metabolic disorders and inflammatory conditions. Its ability to interact with biological targets makes it a candidate for further exploration in drug development pipelines .

Herbicide Development

This compound has been studied for its herbicidal properties. The phenoxy group is known to impart specific biological activities that can inhibit weed growth without adversely affecting crop plants. Field trials have indicated that formulations containing this compound can effectively control certain weed species while being safe for use in agricultural settings .

Pesticide Formulations

In addition to herbicidal applications, the compound is being researched as part of pesticide formulations. Its efficacy against pests combined with a favorable safety profile makes it an attractive candidate for sustainable agricultural practices .

Polymer Chemistry

The compound's ester functionality allows it to be utilized in the synthesis of various polymers. Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for packaging and construction .

Coatings and Adhesives

Due to its adhesive properties, this compound is being explored in the formulation of coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for industrial applications where durability and resistance to environmental factors are critical .

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 2-(2-carbamoylphenoxy)acetate involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .

Comparación Con Compuestos Similares

Actividad Biológica

Methyl 2-(2-carbamoylphenoxy)acetate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H13N1O5

- IUPAC Name : 2-[(1R)-1-(acetyloxy)-2-methoxy-2-oxoethyl]-5-aminobenzoic acid

- Molecular Weight : 267.2347 g/mol

The compound features a carbamoyl group attached to a phenoxyacetate moiety, which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound has moderate antiproliferative effects against several cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast adenocarcinoma cells (MCF-7) and bronchial carcinoma cells (A549), comparable to established chemotherapeutic agents like doxorubicin .

- Antimicrobial Properties : The compound has shown weak growth inhibition against Bacillus subtilis and Escherichia coli, indicating potential antimicrobial properties .

Efficacy Studies

A series of in vitro studies have been conducted to evaluate the biological efficacy of this compound:

| Study Type | Cell Line | Concentration (μg/ml) | Effect Observed |

|---|---|---|---|

| Cytotoxicity Assay | MCF-7 | 5 | Deformation of nuclei, microtubule disruption |

| Antiproliferative Assay | A549 | Varies | Moderate inhibition of cell proliferation |

| Antimicrobial Assay | E. coli | Varies | Weak growth inhibition |

These findings indicate that this compound has the potential to act as an anticancer agent while also possessing some antimicrobial properties.

Case Studies

In a recent publication, researchers explored the biosynthetic pathways of compounds similar to this compound derived from traditional medicinal plants. This study highlighted the role of microbial metabolites in developing new therapeutic agents . The findings suggest that compounds with similar structures could be harnessed for their anticancer properties through targeted biosynthesis.

Propiedades

IUPAC Name |

methyl 2-(2-carbamoylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-15-8-5-3-2-4-7(8)10(11)13/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIIPYHNEPTKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.